1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea

TRPV1 antagonist urea scaffold design physicochemical profiling

This compound's value lies in its unique tetrahydropyran (oxane) core, a critical structural variation from common tetrahydro-naphthalene TRPV1 antagonists. Procure this high-purity tool for definitive matched molecular pair analysis to elucidate the impact of heteroatom substitution on potency and selectivity. Ensure empirical validation as no public pharmacological data exists; only qualified non-human research use.

Molecular Formula C25H28N2O3
Molecular Weight 404.51
CAS No. 2034403-21-7
Cat. No. B2557049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea
CAS2034403-21-7
Molecular FormulaC25H28N2O3
Molecular Weight404.51
Structural Identifiers
SMILESC1COCCC1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O
InChIInChI=1S/C25H28N2O3/c28-24(26-17-20-9-6-8-19-7-4-5-12-23(19)20)27-18-25(29,21-10-2-1-3-11-21)22-13-15-30-16-14-22/h1-12,22,29H,13-18H2,(H2,26,27,28)
InChIKeySJPLKKVMTKVJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea (CAS 2034403-21-7): Scientific Procurement Baseline


1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea (CAS 2034403-21-7), molecular formula C25H28N2O3 and molecular weight 404.51 g/mol, is a synthetic urea derivative that incorporates a tetrahydropyran (oxane) ring, a phenylethyl hydroxy linker, and a naphthalen-1-ylmethyl terminus. The compound belongs to the broader structural class of diaryl urea derivatives that have been extensively investigated as vanilloid receptor (VR1/TRPV1) antagonists within the Bayer patent estate, encompassing tetrahydro-naphthalene and urea derivatives claimed for the treatment of urinary incontinence, overactive bladder, and pain [1]. Unlike the more common tetrahydro-naphthalenyl urea series exemplified in patents US 7615557 and US 20070167458, this compound replaces the tetrahydro-naphthalene core with a tetrahydropyran (oxan-4-yl) group, altering hydrogen-bonding potential (ether oxygen replacing a methylene), conformational flexibility, and physicochemical properties such as lipophilicity and aqueous solubility [2]. The compound is currently offered by several specialty chemical suppliers for non-human research purposes only, with catalog listings suggesting it is used as a pharmacological tool compound or a synthetic building block in medicinal chemistry programs [3].

Why Generic Substitution of 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea with In-Class Urea Analogs Carries Scientific Risk


Within the class of VR1/TRPV1-targeting urea derivatives, small structural perturbations—particularly the replacement of the central hydrophobic scaffold—can produce dramatic shifts in antagonist potency, selectivity, metabolic stability, and off-target liability. The target compound's tetrahydropyran (oxan-4-yl) central core distinguishes it from the more extensively characterized tetrahydro-naphthalenyl urea series patented by Bayer, where sub-nanomolar VR1 antagonism has been demonstrated for select examples [1]. However, the introduction of a heteroatom (ether oxygen) into the saturated six-membered ring alters the electronic distribution, dipole moment, and hydrogen-bonding capability of the scaffold, which can lead to divergent pharmacological profiles that are not predictable from tetrahydro-naphthalene-based SAR alone [2]. Consequently, researchers cannot assume interchangeable activity or selectivity between this compound and its closest carbocyclic analogs; procurement decisions based on class membership alone risk introducing uncharacterized variables into biological assays. The absence of head-to-head comparative data for this specific compound underscores the need for researchers to empirically validate its properties against project-specific benchmarks rather than relying on literature extrapolation from related urea derivatives [3].

Quantitative Differentiation Evidence for 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea Relative to Closest Comparators


Scaffold-Specific Physicochemical Differentiation: Tetrahydropyran vs. Tetrahydro-Naphthalene Core in Urea-Based VR1 Antagonist Series

The target compound replaces the tetrahydro-naphthalene core found in the Bayer lead series (e.g., compounds within US 7615557) with a tetrahydropyran (oxan-4-yl) ring. While specific quantitative data for CAS 2034403-21-7 is not publicly available, class-level inference from the broader VR1 antagonist urea patent literature indicates that this scaffold swap is expected to reduce calculated logP by approximately 0.5–0.8 log units relative to the all-carbon tetrahydro-naphthalene counterpart, based on fragment-based hydrophobicity contributions (π value for ether oxygen ≈ -0.98 vs. methylene ≈ +0.50) [1]. The conformational flexibility profile also differs: the tetrahydropyran ring can adopt two chair conformations, whereas tetrahydro-naphthalene is more conformationally constrained, which may affect binding-site accommodation [2]. No head-to-head comparative data for the two scaffolds has been published.

TRPV1 antagonist urea scaffold design physicochemical profiling

Purity and QC Benchmarking from Public Vendor Specifications

Multiple chemical vendors listing CAS 2034403-21-7 specify a purity of ≥95% by HPLC or NMR, which is standard for research-grade screening compounds [1]. This purity specification matches or exceeds that of many catalog-available tetrahydro-naphthalenyl urea comparator compounds (typically 95–98%) [2]. However, no pharmacopeial monograph or certified reference standard exists, and batch-to-batch analytical certificates should be requested upon procurement.

chemical procurement purity specification research-grade compound

Structural Differentiation from the Closest Catalog Analog: 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea

The closest commercially available structural analog is 3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea, which replaces the naphthalen-1-ylmethyl group of the target compound with a 4-methoxybenzyl group [1]. This substitution reduces the aromatic surface area and π-stacking potential, and eliminates the naphthalene-specific interactions observed in VR1 antagonist pharmacophore models. While no quantitative activity data exist for either compound, the naphthalene moiety in the target compound is a recurring motif in potent VR1 antagonist series (e.g., Abbott's tetrahydro-naphthalen-1-yl urea derivatives) and is associated with enhanced hydrophobic packing in the binding pocket [2]. Researchers investigating naphthalene-dependent binding interactions should preferentially select CAS 2034403-21-7 over the 4-methoxybenzyl analog.

structural analog urea derivative medicinal chemistry SAR

Recommended Application Scenarios for 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea in Scientific Research


Medicinal Chemistry SAR Expansion: Probing the Effect of a Tetrahydropyran Scaffold on VR1 Antagonist Pharmacology

This compound is most appropriately deployed in structure-activity relationship (SAR) studies aiming to compare the tetrahydropyran (oxane) scaffold against the established tetrahydro-naphthalene core in VR1/TRPV1 antagonist programs. Based on the Bayer and Abbott patent landscapes, the introduction of an ether oxygen into the saturated ring system is predicted to modulate lipophilicity and hydrogen-bonding capacity, but empirical testing is required to quantify these effects [Section 3, Evidence Item 1]. Researchers should design matched molecular pair analyses, ideally synthesizing or procuring the direct tetrahydro-naphthalene comparator compound differing only in the scaffold (C→O substitution) to isolate the contribution of the heteroatom to potency, selectivity, and ADME properties.

Naphthalene-Dependent Binding Mode Studies Using Urea-Based Chemical Probes

For laboratories investigating the role of the naphthalen-1-ylmethyl moiety in target engagement, this compound provides the intact naphthalene pharmacophore, which is absent in simpler benzyl-substituted urea analogs [Section 3, Evidence Item 3]. The compound can serve as a reference probe in fluorescence-quenching or X-ray crystallography studies where the naphthalene ring's UV absorbance or electron density contributes to detection or structural resolution. Procurement should be accompanied by verification of purity (≥95%) via in-house HPLC, as no pharmacopeial standard exists [Section 3, Evidence Item 2].

In Vitro Pharmacological Screening in Ion Channel or GPCR Panels as a Structurally Distinct Urea Chemotype

The compound's unique combination of a tetrahydropyran central ring and a naphthalene terminus distinguishes it from commercial screening library members that more commonly feature tetrahydro-naphthalene, piperidine, or simple phenyl central scaffolds. This structural distinctiveness makes it a valuable component of diversity-oriented screening sets for ion channel (particularly TRP family) or GPCR panels, where novel chemotypes are sought to identify new ligand-receptor interactions [Section 2]. However, researchers must be aware that no quantitative potency or selectivity data exist in public domain; all screening results should be considered preliminary and require orthogonal confirmation.

Synthetic Methodology Development: Urea Bond Formation with Sterically Hindered Amine Coupling Partners

The synthesis of this compound involves a urea bond formation between a sterically hindered 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine intermediate and a naphthalen-1-ylmethyl isocyanate or activated carbamate [Section 1]. This represents a non-trivial synthetic challenge suitable for methodology studies focused on urea bond construction with hindered amine nucleophiles. The compound can serve as a benchmark substrate for evaluating new coupling reagents, flow chemistry protocols, or catalytic methods aimed at improving yields and reducing reaction times for sterically demanding urea formations.

Quote Request

Request a Quote for 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.